An In-depth Technical Guide to 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester
An In-depth Technical Guide to 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, with the Chemical Abstracts Service (CAS) number 157444-69-4 , is a notable organic compound characterized by its aromatic and ester functional groups. Structurally, it is a derivative of propionic acid, featuring a 4-tert-butylphenyl substituent at the 2-position, along with a methyl group, and a methyl ester moiety. This compound belongs to the broader class of 2-arylpropionic acid esters, a family of molecules that are of significant interest in the pharmaceutical and fine chemical industries.
The strategic placement of the bulky tert-butyl group on the phenyl ring and the quaternary carbon at the alpha position of the ester imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis. Professionals in drug development often utilize such molecules as building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). The 2-arylpropionic acid motif, for instance, is a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, grounded in established chemical principles and supported by scientific literature.
Physicochemical Properties
While extensive experimental data for this specific methyl ester is not widely published, its key physicochemical properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 157444-69-4 | |
| Molecular Formula | C15H22O2 | |
| Molecular Weight | 234.33 g/mol | |
| Appearance | Colorless to light yellow liquid (predicted) | Inferred from similar compounds |
| Boiling Point | > 200 °C (predicted) | Inferred from similar compounds[3] |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, toluene) | General chemical principles |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester
The most direct and industrially scalable method for the synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(4-tert-Butyl-phenyl)-2-methylpropanoic acid.[4][5][6][7][8]
Synthesis Workflow
Caption: Proposed synthesis workflow for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester via Fischer esterification.
Experimental Protocol
Materials:
-
2-(4-tert-Butyl-phenyl)-2-methylpropanoic acid
-
Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Saturated sodium bicarbonate solution
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Dichloromethane (or other suitable organic solvent)
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(4-tert-Butyl-phenyl)-2-methylpropanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane.
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Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure to yield the pure 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester.
Applications in Drug Development and Organic Synthesis
Esters of 2-arylpropionic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][9] While specific applications for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester are not extensively documented in publicly available literature, its structural motifs suggest several potential uses.
-
Precursor for NSAIDs: The 2-arylpropionic acid scaffold is the cornerstone of the "profen" family of NSAIDs. This methyl ester can serve as a protected form of the carboxylic acid, allowing for chemical modifications on other parts of the molecule before final hydrolysis to the active carboxylic acid.
-
Synthesis of Novel Therapeutics: The tert-butylphenyl group can be a key pharmacophore for interaction with various biological targets. This intermediate can be used in the synthesis of novel compounds targeting receptors where a bulky, lipophilic group is desired for binding. For example, arylpropionic acid derivatives have been explored as cannabinoid receptor modulators.[10]
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Building Block in Medicinal Chemistry: The ester functionality can be readily converted to other functional groups such as amides, hydrazides, or can be reduced to the corresponding alcohol, providing a versatile handle for the construction of more complex molecular architectures.
Potential Synthetic Utility in Medicinal Chemistry
Caption: Potential synthetic transformations of the title compound in medicinal chemistry.
Conclusion
2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While its CAS number is 157444-69-4, detailed experimental data remains somewhat specialized. Nevertheless, its synthesis via Fischer esterification from the corresponding carboxylic acid is a well-established and reliable method. The structural features of this compound make it an attractive starting material for the synthesis of a variety of complex organic molecules, particularly those with potential therapeutic applications. For researchers and scientists in the pharmaceutical industry, this technical guide provides a foundational understanding of this compound's properties, synthesis, and potential utility.
References
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PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Frontiers in Bioengineering and Biotechnology. (2021, July 6). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, July 7). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]
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ResearchGate. (2019, January 22). Synthesis of some 2-arylpropionic acid amides as prodrugs. Retrieved from [Link]
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KPU. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
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MDPI. (2022, December 6). 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-2-(4-Butylphenyl)propanoic Acid. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]
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Khan Academy. (2010, October 20). Fischer esterification | Carboxylic acids and derivatives | Organic chemistry. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(4-ethylphenyl)-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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